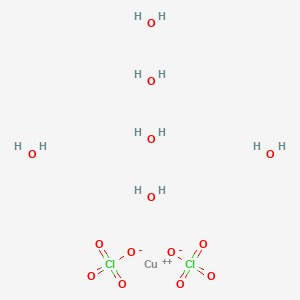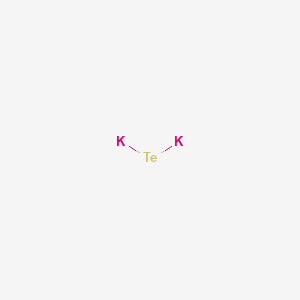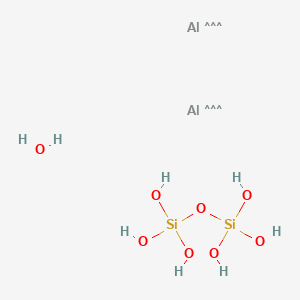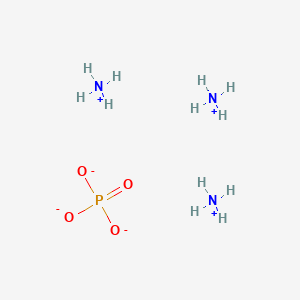
Cupric perchlorate hexahydrate
Übersicht
Beschreibung
Cupric perchlorate hexahydrate is a strong oxidizing agent . It is a deep blue solid and is commonly encountered as a hygroscopic crystalline blue solid . It is used as an analytical reagent, in copper electrodeposition, and in combustion catalysts .
Synthesis Analysis
Cupric perchlorate hexahydrate is commercially available and can be purchased from various chemical suppliers . It is often used as a catalyst in various chemical reactions .
Molecular Structure Analysis
According to X-ray crystallography, the salt is the aquo complex [Cu(H2O)6]2+ together with the weakly coordinating anion ClO−4 . The structure consists of octahedral groups of water molecules around the cupric ion, and tetrahedral perchlorate groups .
Chemical Reactions Analysis
Cupric perchlorate hexahydrate has been found to be an efficient catalyst for cyanosilylation reaction of aldehydes in THF at room temperature with low catalytic loading (1.0 mol%) in short reaction time (mostly within 10 min) . It may also be used as a catalyst during the reaction of 5-methylisophthalaldehyde with 1,3-diaminopropane .
Physical And Chemical Properties Analysis
Cupric perchlorate hexahydrate is a blue or green crystalline solid . The color can vary slightly depending on the conditions under which the crystals were formed . The compound is highly soluble in water, making it useful in certain applications that require a soluble source of copper ions or perchlorate ions .
Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Reactions
Cupric perchlorate hexahydrate can be used as a catalyst in organic reactions . For instance, it can catalyze the reaction of 5-methylisophthalaldehyde with 1,3-diaminopropane .
Synthesis of 1,2,4-Triazolin-5-Ones
Benzaldehyde semicarbazones, when reacted with cupric perchlorate hexahydrate in acetonitrile, may yield corresponding 1,2,4-triazolin-5-ones . This showcases its utility in the synthesis of heterocyclic compounds.
Oxidizing Agent
Cupric perchlorate hexahydrate can act as an oxidizing agent . This property makes it useful in various chemical reactions where oxidation is required.
Crystal Structure Analysis
The monoclinic structure of copper perchlorate hexahydrate has been analyzed by X-ray diffraction . This helps in understanding the crystal structure of the compound, which is crucial in material science and solid-state chemistry.
Battery Manufacturing
Cupric perchlorate hexahydrate can be used in battery manufacturing . Its properties make it suitable for use in certain types of batteries.
Pyrotechnics
Perchlorates, including cupric perchlorate, are commonly used within the pyrotechnics industry . They are used in the manufacture of fireworks, flares, and other pyrotechnic devices.
Safety and Hazards
Cupric perchlorate hexahydrate is a strong oxidizing agent and poses several safety hazards. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Wirkmechanismus
Cupric perchlorate hexahydrate, also known as copper(II) perchlorate hexahydrate, is an inorganic compound with the chemical formula Cu(ClO4)2·6H2O . It is a salt of copper and perchloric acid, and it is commonly encountered as a hygroscopic crystalline blue solid .
Mode of Action
The perchlorate ion is a strong oxidizing agent , which could potentially lead to oxidative stress in biological systems.
Result of Action
As a strong oxidizing agent, the perchlorate ion could potentially cause oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cupric perchlorate hexahydrate. For instance, its solubility in water is 146 g/100 ml at 30°C , suggesting that temperature and solvent can affect its availability. Furthermore, as a strong oxidizing agent, its reactivity could be influenced by the presence of reducing agents in the environment.
Eigenschaften
IUPAC Name |
copper;diperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHELIHXBJRANPL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH12O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145581 | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid; [Merck Index] Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10294-46-9 | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper diperchlorate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC PERCHLORATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JSH2LO1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Cupric perchlorate hexahydrate in the formation of the copper(II) complex described in the research?
A1: The paper describes the synthesis of a copper(II) complex using a tridentate Schiff base ligand and Cupric perchlorate hexahydrate []. The Cupric perchlorate hexahydrate acts as the source of copper(II) ions, which readily react with the Schiff base ligand in the presence of KOH to form the desired bis-complex []. The perchlorate anions likely do not directly participate in the coordination sphere of the copper(II) ion within the final complex.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)


